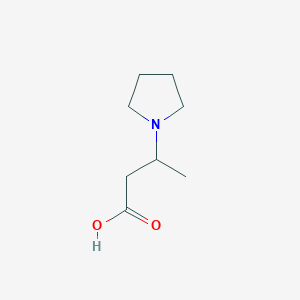

3-(Pyrrolidin-1-yl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-pyrrolidin-1-ylbutanoic acid |

InChI |

InChI=1S/C8H15NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11) |

InChI Key |

OVWPFTZHEITDRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)N1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrrolidin 1 Yl Butanoic Acid and Its Derivatives

Direct Synthesis Approaches to the Core Structure

Direct synthesis of the 3-(pyrrolidin-1-yl)butanoic acid core, while seemingly straightforward, is often accomplished through the synthesis of its derivatives. One common conceptual approach involves the nucleophilic substitution reaction between a pyrrolidine (B122466) precursor and a butanoic acid derivative carrying a leaving group at the C-3 position. A more frequently documented strategy in the literature involves the synthesis of related structures, such as 5-oxo-1-arylpyrrolidine-3-carboxylic acids. For instance, the synthesis of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid is achieved by heating a mixture of 3,4,5-trimethoxyaniline (B125895) with itaconic acid in water. mdpi.com This reaction provides a foundational pyrrolidone structure that can be a precursor to the desired pyrrolidine derivatives.

Strategies for Pyrrolidine Ring Formation within Butanoic Acid Frameworks

The construction of the pyrrolidine ring onto a pre-existing butanoic acid framework represents a versatile approach. These methods often involve the cyclization of acyclic precursors where the butanoic acid chain is already in place. nih.gov This strategy allows for greater control over substitution patterns on the final molecule.

Achieving enantiomeric purity is critical for pharmaceutical applications, and several asymmetric strategies have been developed for pyrrolidine derivatives. Organocatalytic enantioselective Michael addition reactions are a powerful tool. For example, the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been accomplished using this method. researchgate.netnih.gov This approach involves the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral organocatalyst, leading to products with high enantiomeric excess (ee). researchgate.net Starting from aspartic acid, an efficient synthesis of enantiomerically pure β-proline and homo-β-proline has also been described, proceeding through the formation of a 1,4-biselectrophile and subsequent rearrangement and ring closure. researchgate.net

Table 1: Asymmetric Synthesis Approaches to Pyrrolidine Carboxylic Acid Derivatives

| Method | Starting Materials | Key Features | Product Type | Ref |

| Organocatalytic Michael Addition | 4-Alkyl-substituted 4-oxo-2-enoates, Nitroalkanes | High enantioselectivity (e.g., 97% ee) | 5-Alkylpyrrolidine-3-carboxylic acid | researchgate.net |

| Chiral Pool Synthesis | Aspartic Acid | Formation of a 1,4-biselectrophile, aziridinium (B1262131) intermediate | Enantiomerically pure β-proline and homo-β-proline | researchgate.net |

| Lewis-Acid Catalyzed 3-Component Coupling | Picolinaldehyde, Amino acids, Activated olefins | Mild conditions, low catalyst loading | Highly substituted pyrrolidines | researchgate.net |

Diastereoselective synthesis is crucial when multiple stereocenters are present. Rhodium-catalyzed 1,4-conjugate addition reactions have emerged as a robust method for creating C-C bonds with high stereocontrol. nih.gov This reaction typically involves the addition of organometallic reagents, such as arylboronic acids or arylzinc chlorides, to α,β-unsaturated carbonyl compounds. nih.govresearchgate.net For the synthesis of related heterocyclic systems like 4-aryl-2-piperidinones, a combination of a rhodium precursor (e.g., [RhCl(C2H4)2]2) and a chiral phosphine (B1218219) ligand like BINAP has proven effective, yielding products with high enantioselectivity. nih.govresearchgate.net These methods are highly applicable to the synthesis of 3-aryl-butanoic acid derivatives, which are key intermediates for 3-aryl-(pyrrolidin-1-yl)butanoic acids.

Table 2: Rhodium-Catalyzed 1,4-Addition for Heterocycle Synthesis

| Catalyst System | Substrate | Reagent | Product Type | Ref |

| [RhCl(C2H4)2]2 / BINAP | N-Boc-4-pyridone | Arylzinc chlorides | 2-Substituted-2,3-dihydropyridones | nih.gov |

| Chiral bisphosphine-rhodium | 5,6-Dihydro-2(1H)-pyridinones | Arylboron reagents | 4-Aryl-2-piperidinones (up to 98% ee) | researchgate.net |

| Rh(I) / Chiral phosphoramidite (B1245037) (briphos) | α,β-Unsaturated imino esters | Arylboronic acids | Chiral (Z)-γ,γ-diaryl-α,β-dehydroamino esters | kaist.ac.kr |

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral molecules. rsc.org Recent advancements have demonstrated the power of engineered enzymes for constructing chiral pyrrolidines. nih.govcaltech.edu Through directed evolution, a cytochrome P411 enzyme has been modified to catalyze the intramolecular C(sp³)–H amination of organic azides. acs.org This "new-to-nature" enzymatic reaction involves the insertion of an alkyl nitrene into a C-H bond to form the pyrrolidine ring with excellent enantioselectivity and catalytic efficiency. nih.gov This biocatalytic platform provides a direct and concise route to chiral N-heterocycles from simple azide (B81097) precursors under mild, aqueous conditions. acs.org

Table 3: Biocatalytic Synthesis of Chiral Pyrrolidines

| Enzyme | Reaction Type | Substrate | Key Outcome | Ref |

| Engineered Cytochrome P411 (P411-PYS-5149) | Intramolecular alkyl nitrene C(sp³)–H insertion | Organic azides | Chiral pyrrolidine derivatives (up to 74% yield, 99:1 er) | nih.govacs.org |

| Monoamine Oxidase (MAO-N) Variant | Asymmetric oxidative Pictet–Spengler | Pyrrolidine substrate with β-arylethylamine | Generates reactive iminium ion for cyclization | rsc.org |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Prochiral imines | Chiral secondary and tertiary amines | rsc.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and synthetic steps. The 1,3-dipolar cycloaddition of azomethine ylides is a prominent MCR for synthesizing pyrrolidine rings. These ylides can be generated in situ from the reaction of aldehydes and α-amino acids, which then react with a dipolarophile to construct the pyrrolidine ring with high regio- and diastereoselectivity.

Microwave-assisted organic synthesis has been shown to accelerate reaction times, increase yields, and improve efficiency in the synthesis of heterocyclic compounds, including pyrrolidine derivatives. nih.gov This technology is particularly effective for multi-step, one-pot syntheses. For example, microwave irradiation has been successfully applied to the synthesis of various pyrrolo[2,3-b]pyrrole (B13429425) derivatives, demonstrating its utility in rapidly generating libraries of complex heterocyclic structures. mdpi.com

Precursor and Intermediate Synthesis

The creation of the this compound core and its analogs relies on the careful synthesis of essential precursors and intermediates. Key strategies involve the use of malonic acid derivatives and the construction of the pyrrolidine ring from amino acid precursors.

Utilization of Malonic Acid Derivatives as Building Blocks

Malonic acid and its derivatives are versatile building blocks in organic synthesis, including the preparation of compounds related to this compound. google.combyjus.com These dicarboxylic acids can be strategically employed to introduce the butanoic acid chain. google.com For instance, a general approach involves the reaction of a suitably protected amino-pyrrolidine with a malonic acid derivative. This can be followed by decarboxylation to yield the desired butanoic acid moiety.

One documented synthesis involves reacting N-((tert-butoxy)carbonyl)-4-chloro-butylamine with diethyl malonate in the presence of a base like sodium ethoxide. google.com This is followed by hydrolysis and decarboxylation to generate the butanoic acid chain attached to a protected amine, which can then be cyclized to form the pyrrolidine ring.

Table 1: Examples of Malonic Acid Derivatives in Synthesis

| Derivative | Role in Synthesis | Reference |

|---|---|---|

| Diethyl malonate | Reacts with haloalkylamines to form the carbon backbone of the butanoic acid chain. | google.com |

Pyrrolidine Syntheses Derived from Amino Acid Precursors

Amino acids, particularly proline and its derivatives, are common starting materials for the stereoselective synthesis of pyrrolidine-containing compounds. nih.gov The inherent chirality of amino acids allows for the construction of enantiomerically pure pyrrolidine rings. nih.gov For example, (S)-prolinol, which can be obtained by the reduction of proline, serves as a key precursor for various drugs containing a pyrrolidine moiety. nih.gov

The synthesis of pyrrolidine derivatives from amino acids often involves a series of transformations, including reductions, cyclizations, and functional group manipulations. nih.govmdpi.com One approach describes the oxidative decarboxylation of L-proline derivatives to generate an iminium ion intermediate, which can then be trapped to form functionalized pyrrolidines. nih.govmdpi.com

Derivatization Strategies of the this compound Core

Once the core structure of this compound is established, further modifications can be made to explore structure-activity relationships and develop new compounds with desired properties. These derivatization strategies focus on functionalizing the pyrrolidine ring, modifying the butanoic acid chain, and introducing aromatic or heteroaromatic substituents.

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring offers several positions for functionalization, allowing for the introduction of various substituents to modulate the compound's properties. nih.gov The nitrogen atom of the pyrrolidine is a key site for modification, often involving the introduction of different aromatic rings. nih.gov Additionally, the carbon atoms of the ring can be substituted to influence the molecule's stereochemistry and biological activity. nih.gov

Recent research has explored methods for the selective functionalization of the pyrrolidine ring. For example, a photo-promoted ring contraction of pyridines with silylborane has been developed to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further functionalized. osaka-u.ac.jp Another strategy involves the selective cleavage and functionalization of C-N/C-C bonds in piperidines to yield pyrrolidin-2-ones. researchgate.net

Modification of the Butanoic Acid Chain

The butanoic acid chain of this compound provides another avenue for derivatization. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, through standard organic transformations. These modifications can impact the compound's polarity, solubility, and ability to interact with biological targets.

For instance, the carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst. Amide derivatives can be prepared by coupling the carboxylic acid with an amine using a suitable coupling agent. Reduction of the carboxylic acid can yield the corresponding primary alcohol, which can be further modified.

Introduction of Aromatic and Heteroaromatic Substituents, e.g., 3-aryl(pyrrolidin-1-yl)butanoic acids

The introduction of aromatic and heteroaromatic substituents onto the pyrrolidine ring or the butanoic acid chain is a common strategy to enhance biological activity. nih.govsci-hub.se The synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids and their derivatives has been a subject of interest. nih.govsci-hub.se

One approach to synthesize 3-aryl pyrrolidines involves the reduction of N-aryl γ-lactams. sci-hub.se Another versatile method is the palladium-catalyzed stereoselective reaction of γ-(N-arylamino)alkenes with aryl bromides. sci-hub.se Furthermore, a series of 3-(3-aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazine derivatives were prepared through a multi-step synthesis starting from simple materials, demonstrating a pathway to complex heteroaromatic-substituted pyrrolidines. nih.gov

Table 2: Synthetic Methods for Aryl-Substituted Pyrrolidines

| Method | Description | Reference |

|---|---|---|

| Reduction of N-aryl γ-lactams | Chemoselective reduction of the lactam carbonyl group to yield the corresponding pyrrolidine. | sci-hub.se |

| Palladium-catalyzed arylation | Stereoselective reaction of γ-(N-arylamino)alkenes with aryl bromides. | sci-hub.se |

Stereochemical Control and Chirality in 3 Pyrrolidin 1 Yl Butanoic Acid Analogs

Enantioselective Synthesis of Pyrrolidine-Butanoic Acid Systems

The enantioselective synthesis of molecules structurally related to 3-(pyrrolidin-1-yl)butanoic acid often involves the asymmetric construction of the pyrrolidine (B122466) ring or the stereocontrolled introduction of the butanoic acid side chain. While specific methods for this compound are not extensively detailed in readily available literature, general strategies for analogous chiral pyrrolidines and β-amino acids are well-established. nih.govwiley-vch.de

One powerful approach is the use of organocatalysis. For instance, the asymmetric Michael addition of nitroalkanes to carboxylate-substituted enones, catalyzed by chiral organocatalysts, can produce precursors to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org A subsequent two-step process can yield the final product with high enantiomeric excess (ee). rsc.org

Another strategy, termed the 'clip-cycle' method, has been developed for the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk This method involves an alkene metathesis reaction to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate. This is followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk The versatility of this method allows for the synthesis of a variety of substituted pyrrolidines, which are valuable scaffolds in drug discovery. whiterose.ac.uk

The table below illustrates the effectiveness of the 'clip-cycle' strategy for synthesizing various substituted pyrrolidines with high enantiomeric excess.

| Entry | R¹ | R² | Product | Yield (%) | ee (%) |

| 1 | H | H | 11a | 85 | 94 |

| 2 | Me | H | 11b | 75 | 92 |

| 3 | Ph | H | 11c | 88 | 95 |

| 4 | Bn | H | 11d | 82 | 93 |

| 5 | H | Me | 11e | 78 | 91 |

| 6 | H | Ph | 11f | 80 | 96 |

| Data sourced from a study on asymmetric 'clip-cycle' synthesis of pyrrolidines. whiterose.ac.uk |

Furthermore, the enantioselective Friedel-Crafts alkylation of pyrroles with β-trifluoromethylated acrylates, catalyzed by a chiral Lewis acid, represents another advanced method. This reaction produces chiral trifluoromethylated compounds, which can be precursors to complex pyrrolidine alkaloids, in excellent yields and with high enantiomeric excesses (up to 99% ee). nih.gov

Diastereoselective Control in Addition and Cyclization Reactions

Diastereoselective control is crucial when multiple stereocenters are being created in a single synthetic sequence. For analogs of this compound, this is relevant when both the pyrrolidine ring and the side chain are substituted.

A notable method for achieving high diastereoselectivity is the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.ca While these reactions can sometimes yield mixtures of endo and exo cycloadducts, reaction conditions can be tuned to favor a single diastereomer. scholaris.caacs.org By using tin- or silicon-substituted iminium ions, a reaction cascade involving azomethine ylide cycloaddition followed by nucleophilic cyclization can afford substituted pyrrolidines with high diastereomeric purity in a one-pot reaction. scholaris.caacs.org

Another powerful strategy is a one-pot nitro-Mannich/hydroamination cascade reaction, which can be used to synthesize substituted pyrrolidines with three stereocenters. rsc.orgrsc.org This reaction proceeds under the dual control of a base and a gold(I) catalyst, leading to the formation of the pyrrolidine products in high yields and with good to excellent diastereoselectivities. rsc.orgrsc.org The process involves a base-catalyzed nitro-Mannich reaction between a protected aldimine and a nitro-allene, followed by a gold-catalyzed 5-exo-trig hydroamination to furnish the substituted pyrrolidine. rsc.org

The following table presents results from a study on the diastereoselective synthesis of pyrrolidine derivatives via this cascade reaction.

| Entry | R¹ | R² | Yield (%) | dr (syn:anti) |

| 1 | Ph | 4-MeO-Ph | 85 | >20:1 |

| 2 | 4-Cl-Ph | 4-MeO-Ph | 82 | >20:1 |

| 3 | 2-Naphthyl | 4-MeO-Ph | 88 | >20:1 |

| 4 | Ph | Ph | 75 | 15:1 |

| 5 | Ph | 2-Furyl | 68 | 10:1 |

| Data sourced from a study on one-pot nitro-Mannich/hydroamination cascade reactions. rsc.orgrsc.org |

Additionally, a four-step synthetic protocol has been developed for the diastereoselective synthesis of N-protected silyl-substituted pyrrolidines. nih.gov This one-pot sequence involves the addition of a silyllithium reagent to a diaryl olefin, followed by the highly diastereoselective addition of the resulting intermediate to a chiral sulfinimine and subsequent intramolecular cyclization. This method yields the desired products in high yields and with excellent diastereoselectivity. nih.gov

Impact of Stereochemistry on Molecular Recognition Profiles

The specific stereochemistry of pyrrolidine-containing molecules is fundamental to their interaction with biological targets, such as enzymes and receptors. The three-dimensional arrangement of atoms determines the molecule's shape and the orientation of key functional groups, which in turn governs its binding affinity and selectivity.

While specific molecular recognition studies for this compound are not widely documented, the principles can be illustrated with structurally related chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov In a series of these inhibitors, the chirality of the pyrrolidine ring was found to be critical for their binding mode and inhibitory potency. nih.gov

X-ray crystallography studies of these inhibitors bound to nNOS revealed that the stereochemistry at positions 3 and 4 of the pyrrolidine ring dictates a specific "flipped" binding mode within the enzyme's active site. nih.gov This precise orientation allows for optimal interactions, such as a charge-charge interaction between an aminopyridine motif on the inhibitor and a heme propionate (B1217596) in the enzyme, as well as a π-π stacking interaction with a tyrosine residue. nih.gov Any deviation from the required stereochemistry would likely disrupt these key interactions, leading to a significant loss of binding affinity and biological activity.

This example underscores the general principle that the stereochemical integrity of pyrrolidine-based compounds is a decisive factor in their molecular recognition profiles. For this compound and its analogs, it can be expected that the (R) or (S) configuration at the C3 position of the butanoic acid chain, along with the stereochemistry of any substituents on the pyrrolidine ring, will have a profound impact on their biological function.

Structural Elucidation and Characterization Techniques for 3 Pyrrolidin 1 Yl Butanoic Acid and Its Derivatives

Spectroscopic Methods for Structural Assignment (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the molecular structure of 3-(Pyrrolidin-1-yl)butanoic acid. Each method provides unique and complementary information regarding the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy for this compound is expected to show distinct signals corresponding to the protons in different chemical environments within the molecule. docbrown.info The integration of these signals reveals the ratio of protons in each environment. docbrown.info Based on the structure and analysis of related compounds like butanoic acid and pyrrolidinol, a hypothetical ¹H NMR spectrum would feature signals for the pyrrolidine (B122466) ring protons, the butanoic acid chain protons, and the acidic proton of the carboxyl group. docbrown.infochemicalbook.com

The butanoic acid backbone would display characteristic signals: a triplet for the terminal methyl group (CH₃), a multiplet for the adjacent methylene (B1212753) group (CH₂), and signals for the protons on the carbon atoms alpha and beta to the carboxyl group. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen and carboxyl groups. docbrown.info The protons of the pyrrolidine ring would typically appear as multiplets in the aliphatic region of the spectrum. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual shifts may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) |

| Pyrrolidine Ring (α to N) | 2.8 - 3.5 | Multiplet |

| Pyrrolidine Ring (β to N) | 1.8 - 2.2 | Multiplet |

| Methine (-CH-) | 3.0 - 3.6 | Multiplet |

| Methylene (-CH₂-) | 2.3 - 2.8 | Multiplet |

Infrared (IR) Spectroscopy

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad, Strong |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps determine the molecular weight and deduce structural features. For this compound (C₈H₁₅NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (157.21 g/mol ). nih.gov

The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, mass loss of 17) and the carboxyl group (-COOH, mass loss of 45). miamioh.edu A significant fragmentation pattern for amines involves alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to a stable, nitrogen-containing cation. The base peak in the spectrum is often the most stable fragment ion formed during this process. docbrown.info For this compound, fragmentation could produce characteristic ions corresponding to the pyrrolidine ring and fragments of the butanoic acid chain. docbrown.infomassbank.eu

Crystallographic Analysis of Related Molecular Structures

In the analysis of related heterocyclic compounds, X-ray diffraction from a single crystal provides data on bond lengths, bond angles, and torsional angles. wikipedia.org This information is crucial for establishing the absolute stereochemistry of chiral centers, which is often a critical aspect of biologically active molecules. For instance, the stereoselective synthesis of pyrrolidine derivatives that are precursors to drugs frequently employs crystallographic analysis to confirm the structure of the final product or key intermediates. nih.gov This technique allows researchers to visualize the molecule's conformation in the solid state, offering insights into intermolecular interactions like hydrogen bonding.

Application of Advanced Analytical Techniques in Complex Derivative Characterization

The characterization of complex derivatives of this compound, especially those produced in intricate reaction mixtures or biological systems, often requires more advanced analytical methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of complex mixtures. It combines the separation power of high-performance liquid chromatography (HPLC) with the detection and identification capabilities of mass spectrometry. In the context of pyrrolidine derivatives, LC-MS is used to separate the target compound from starting materials, byproducts, and other impurities, while simultaneously providing molecular weight and structural information for each component. acs.org

Chiral HPLC is essential when dealing with stereoisomers. Many synthetic routes to pyrrolidine derivatives aim to produce a single enantiomer. Chiral HPLC uses a chiral stationary phase to separate enantiomers, allowing for the determination of enantiomeric excess (ee), a critical measure of the reaction's stereoselectivity. acs.org

Tandem Mass Spectrometry (MS/MS) provides even greater structural detail. In this technique, a specific ion from the initial mass spectrum is selected, fragmented further, and a second mass spectrum is recorded. This process helps to piece together the structure of unknown derivatives or metabolites by analyzing the fragmentation pathways of specific parent ions.

Other advanced techniques such as Raman micro-spectroscopy and synchrotron-based X-ray methods can offer high-resolution molecular and elemental information, respectively. researchgate.net These methods are particularly useful for in-situ analysis, allowing for the characterization of derivatives within complex matrices without extensive sample extraction. researchgate.net

Computational and Theoretical Investigations of 3 Pyrrolidin 1 Yl Butanoic Acid Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

In the context of butanoic acid derivatives, DFT has been employed to design new molecules and study their properties. researchgate.netsigmaaldrich.com For instance, DFT calculations at the B3LYP/6-31+G(d) level of theory have been used to optimize the geometry of new butanoic acid derivatives and to analyze their electronic properties. researchgate.netsigmaaldrich.com Such studies are crucial for understanding the reactivity and stability of these compounds.

The investigation of reaction mechanisms using DFT typically involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, products, and any intermediates or transition states are optimized to find the lowest energy conformation.

Frequency Calculations: These are performed to confirm the nature of the optimized structures. Reactants and products should have all positive (real) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structure connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the found transition state is the correct one for the reaction of interest.

For a hypothetical reaction involving 3-(Pyrrolidin-1-yl)butanoic acid, DFT could be used to explore various potential pathways, such as its synthesis or degradation. The calculated energy barriers for each step would reveal the most likely mechanism.

Table 1: Illustrative Example of DFT-Calculated Energies for a Hypothetical Reaction

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | -X.XXXX | +0.YYYY | 0.0 |

| Transition State | -X.XXXX | +0.YYYY | +25.5 |

| Products | -X.XXXX | +0.YYYY | -15.2 |

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis is a valuable computational tool for understanding and predicting the reactive behavior of molecules. The MESP is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to identify regions that are rich or poor in electrons.

The different colors on an MESP surface indicate the electrostatic potential:

Red: Regions of most negative electrostatic potential, which are typically rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs of atoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero electrostatic potential.

MESP analysis has been applied to various butanoic acid derivatives to understand their stability and reactivity. researchgate.netsigmaaldrich.com By identifying the electrophilic and nucleophilic sites, MESP can guide the prediction of how a molecule will interact with other reagents. For this compound, an MESP analysis would likely show a region of negative potential around the carboxylic acid's oxygen atoms and the pyrrolidine's nitrogen atom, indicating their nucleophilic character. A region of positive potential would be expected around the acidic proton of the carboxyl group.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and to determine their relative energies. For flexible molecules like this compound, which has several rotatable bonds, a thorough conformational search is necessary to identify the global minimum energy structure and other low-energy conformers.

Molecular Dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. mdpi.com In an MD simulation, the motion of atoms and molecules is calculated by iteratively solving Newton's equations of motion. This allows for the exploration of the conformational landscape and the study of dynamic processes such as protein-ligand binding or conformational changes. mdpi.comnih.gov

For this compound, MD simulations could be used to:

Explore the accessible conformations in different solvent environments.

Study the dynamics of its interaction with a biological target, such as an enzyme or receptor.

Calculate thermodynamic properties like free energies of binding.

The Automated Topology Builder (ATB) is a web service that can generate topologies and parameters for MD simulations of small organic molecules, which would be a necessary first step for such a study. uq.edu.au

Theoretical Studies of Intermolecular Interactions, Including Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in determining the structure and function of chemical and biological systems. uq.edu.aubldpharm.com Theoretical methods can provide detailed insights into the nature and strength of these interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study charge transfer, hyperconjugation, and the nature of bonding within and between molecules. It can be used to quantify the strength of hydrogen bonds by examining the interaction between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the donor's X-H bond.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds, including hydrogen bonds. The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. The properties at the BCP, such as the electron density and its Laplacian, can provide information about the strength and nature of the interaction.

For this compound, theoretical studies could investigate both intramolecular hydrogen bonding (e.g., between the carboxylic acid proton and the pyrrolidine (B122466) nitrogen) and intermolecular hydrogen bonding, which would govern its properties in the solid state and in solution. For example, in a dimeric form, two molecules of this compound could be held together by strong hydrogen bonds between their carboxylic acid groups.

Reaction Mechanisms and Pathways for 3 Pyrrolidin 1 Yl Butanoic Acid Formation and Transformation

Detailed Elucidation of Synthetic Reaction Pathways

The formation of the 3-(pyrrolidin-1-yl)butanoic acid scaffold can be achieved through several synthetic strategies. A prominent and diastereoselective route involves the conjugate addition of nucleophiles to a crotonate ester framework.

One extensively documented method is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester. This reaction establishes the (S) absolute configuration at the 3-position of the butanoic acid chain. researchgate.net The subsequent introduction of the pyrrolidine (B122466) moiety typically involves the reductive amination of a suitable precursor. For instance, a precursor aldehyde can be reacted with pyrrolidine under reductive conditions to form the final C-N bond.

Another general approach to substituted pyrrolidines is the Michael addition. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.net While not directly forming the title compound, this methodology highlights a key bond-forming strategy that could be adapted. The initial Michael adduct undergoes cyclization and subsequent transformations to yield the desired pyrrolidine ring. researchgate.net

A proposed mechanistic pathway for the formation of a substituted pyrrolidine ring, which can be conceptually applied, involves the acid-catalyzed condensation of an aldehyde and an amine to form an iminium species. beilstein-journals.org This intermediate is then attacked by a nucleophile, such as an enol, leading to an intermediate that cyclizes to form the pyrrolidine ring. beilstein-journals.org

The transformation of this compound can involve reactions at the carboxylic acid group, the pyrrolidine ring, or the butanoic acid backbone. For example, enzymatic transformation catalyzed by cytochrome P450 variants can lead to intramolecular C-H amination of related pyrrolidine derivatives. rsc.orgnih.gov This process is understood to involve the hydroxylation of a C-H bond by the P450 enzyme, followed by non-enzymatic dehydration and C-N coupling reactions, which are more favorable in an aqueous environment. rsc.orgnih.gov

Catalytic Mechanisms in Pyrrolidine Synthesis, Including Transition Metal Catalysis

Catalysis is fundamental to the efficient and selective synthesis of the pyrrolidine core. A wide array of transition metals and organocatalysts are employed to facilitate these transformations, each operating through distinct mechanistic pathways.

Transition Metal Catalysis:

Rhodium (Rh): Rhodium catalysts, often in conjunction with chiral ligands like (R)-BINAP, are effective for asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated esters, a key step in synthesizing derivatives of this compound. researchgate.net Dirhodium catalysts are also used for intramolecular nitrene insertion into sp³ C-H bonds, providing a direct route to N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

Platinum (Pt): A platinum/Brønsted acid binary system can catalyze the coupling of N-Boc-protected alkynamines with alkenes or alkynes. nih.gov The proposed mechanism involves a cascade process starting with a platinum-catalyzed cycloisomerization of the alkynamine. nih.gov

Gold (Au): Gold catalysis is utilized in tandem reactions for pyrrolidine synthesis. acs.org For example, a gold(I) catalyst can facilitate a tandem alkyne hydroamination/iminium ion formation/allylation sequence to produce pyrrolidine derivatives with tetrasubstituted carbon stereocenters. acs.org A combination of base and gold(I) catalysis enables a one-pot nitro-Mannich/hydroamination cascade to afford substituted pyrrolidines. rsc.orgrsc.org

Copper (Cu): Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides an effective route to pyrrolidines. organic-chemistry.org Mechanistic studies on the intramolecular C-H amination of N-fluoride amides using copper precatalysts suggest a Cu(I)/Cu(II) catalytic cycle. acs.org Copper is also used to promote intramolecular aminooxygenation of alkenes, leading to diastereoselective synthesis of various substituted pyrrolidines. nih.gov

Iron (Fe): Iron-catalyzed C-H bond amination offers a method for pyrrolidine synthesis under mild and neutral conditions. thieme-connect.de The process involves iron imido intermediates that facilitate intramolecular C-H amination. To achieve catalyst turnover, the reaction is often conducted in the presence of Boc anhydride (B1165640) to protect the newly formed amine product in situ, preventing product inhibition. thieme-connect.de

Iridium (Ir): Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from amides. acs.org These ylides then undergo [3+2] dipolar cycloaddition reactions with alkenes to form highly substituted pyrrolidines. acs.org

Boron (B): While not a transition metal, the borane (B79455) catalyst B(C₆F₅)₃ is used for the dehydrogenation of pyrrolidines to form pyrroles. acs.org The proposed mechanism involves a borane-mediated α-nitrogen hydride abstraction, forming an iminium salt, which then leads to the pyrrole. acs.org

Investigation of Domino and Cascade Reactions in Derivative Formation

Domino and cascade reactions offer a powerful strategy for the efficient construction of complex pyrrolidine derivatives from simple precursors in a single operation, minimizing waste and purification steps.

Platinum/Brønsted Acid Catalyzed Cascade: A notable example is the synthesis of pyrrolidine derivatives through a cascade reaction catalyzed by a platinum/triflic acid system. The sequence begins with the platinum-catalyzed cycloisomerization of an alkynamine derivative. This is followed by a triflic acid-promoted nucleophilic addition of an alkene or alkyne and subsequent trapping of the resulting cationic species by a Boc group. nih.gov

Nitro-Mannich/Hydroamination Cascade: A one-pot cascade reaction combining a base-catalyzed nitro-Mannich reaction with a gold(I)-catalyzed intramolecular hydroamination has been developed for the diastereoselective synthesis of substituted pyrrolidines. rsc.orgrsc.org This process assembles the pyrrolidine ring with three stereocenters from an aldimine and a nitro-allene. rsc.org

Photoinduced Chloroamination Cyclization Cascade: N-(Allenyl)sulfonylamides can be converted to 2-(1-chlorovinyl)pyrrolidines via a photoinduced cascade reaction. nih.gov The mechanism involves the formation of an N-centered radical which undergoes intramolecular cyclization to a vinyl radical, followed by chlorination. In this process, N-chlorosuccinimide (NCS) acts as both an activator and the chlorine source. nih.gov

P450-Catalyzed Amination Cascade: The enzymatic synthesis of related imidazolidine-4-ones from a pyrrolidine derivative of lidocaine (B1675312) involves a cascade of enzymatic and non-enzymatic steps. The cytochrome P450 enzyme first hydroxylates the substrate, which then undergoes dehydration and C-N coupling in the aqueous solution to form the final product. rsc.orgnih.gov

Influence of Reaction Conditions on Mechanistic Pathways (e.g., Temperature, Solvent Effects, pH)

The outcome of synthetic reactions leading to this compound and its derivatives is highly dependent on the reaction conditions. Temperature, solvent, and pH can significantly influence reaction rates, yields, selectivity, and even the operative mechanistic pathway.

Temperature: Temperature plays a critical role in overcoming activation energy barriers. In the industrial synthesis of pyrrolidine from 1,4-butanediol (B3395766) and ammonia, temperatures between 165–200 °C are required. wikipedia.org In the pyrolysis of pyrrolidine, temperature dictates the isomerization pathways of the resulting diradical intermediates. researchgate.net For some catalytic reactions, increasing the temperature can improve conversion rates, but may also lead to reduced selectivity or catalyst decomposition. For example, in an asymmetric 'clip-cycle' synthesis of pyrrolidines, raising the temperature from 50 °C to 80 °C resulted in full conversion, whereas the lower temperature gave only 24% conversion. whiterose.ac.uk

Solvent Effects: The choice of solvent is crucial as it can affect reactant solubility, catalyst stability, and the stabilization of transition states. nih.gov In the borane-catalyzed dehydrogenation of N-mesityl pyrrolidine, extensive optimization of solvents was performed, with 1,2-dichlorobenzene (B45396) being initially used. acs.org The nucleophilic reactivity of pyrrolidine itself is influenced by the solvent system; studies in acetonitrile-methanol mixtures have been used to determine its nucleophilicity parameters. researchgate.net In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives, switching the solvent from glacial acetic acid to ethanol (B145695) dramatically increased the product yield from 36% to 72%, and further optimization of the solvent volume boosted the yield to 89%. beilstein-journals.org

pH and Acidity/Basicity: The pH of the reaction medium can determine the protonation state of reactants and catalysts, thereby altering their reactivity. Acid catalysis is often employed in reactions involving imine or iminium ion formation, a common step in pyrrolidine synthesis. beilstein-journals.org However, an overly acidic environment can protonate amine nucleophiles, reducing their effectiveness. beilstein-journals.org Conversely, base catalysis is used in reactions like the nitro-Mannich cascade. rsc.org The basicity of pyrrolidine itself is a key property, comparable to other dialkyl amines, influencing its nucleophilic character in various reactions. wikipedia.org In some cases, the presence of a non-nucleophilic base like 2,4,6-collidine is necessary to facilitate the deprotonation of intermediates, allowing the desired reaction pathway to proceed. acs.org

Table 1: Influence of Reaction Conditions on Pyrrolidine Synthesis

| Parameter | Influence on Reaction Mechanism and Outcome | Example(s) | Citation(s) |

|---|---|---|---|

| Temperature | Affects reaction rate and product distribution by influencing which activation barriers can be overcome. Higher temperatures can increase yield but may decrease selectivity. | Industrial pyrrolidine synthesis requires 165–200 °C. Asymmetric 'clip-cycle' conversion increased from 24% at 50 °C to 100% at 80 °C. | wikipedia.orgwhiterose.ac.uk |

| Solvent | Impacts reactant solubility, catalyst activity, and can stabilize transition states or intermediates, affecting yield and selectivity. | Changing from acetic acid to ethanol increased yield from 36% to 72% in a pyrrolidine-2,3-dione synthesis. Solvent polarity affects the self-association of pyrrolidinone. | beilstein-journals.orgnih.gov |

| pH / Additives | Controls the protonation state of reactants, intermediates, and catalysts. Acids can activate carbonyls/imines; bases can deprotonate substrates or scavenge protons. | Acid catalysis generates iminium ions for cyclization. Base catalysis is used in nitro-Mannich reactions. The presence of a non-nucleophilic base can be crucial for deprotonating intermediates. | beilstein-journals.orgrsc.orgacs.org |

| Catalyst | The choice of metal and ligand determines the reaction pathway (e.g., C-H amination, cycloaddition, cascade) and stereoselectivity. | Rhodium for asymmetric 1,4-additions; Gold for tandem cycloisomerization; Iron for C-H amination with in situ product protection. | researchgate.netacs.orgthieme-connect.de |

Academic Applications and Molecular Recognition Studies of 3 Pyrrolidin 1 Yl Butanoic Acid Derivatives

Utility as Building Blocks and Advanced Intermediates in Organic Synthesis

The 3-(pyrrolidin-1-yl)butanoic acid motif and its analogues are valuable building blocks in organic synthesis, enabling the construction of complex, biologically active molecules. Their synthesis often involves sophisticated stereoselective methods to control the chiral centers, which are crucial for specific biological interactions.

A notable synthetic strategy involves the diastereoselective rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to a crotonate ester. strath.ac.uk This method, particularly in the presence of ligands like (R)-BINAP, effectively establishes the desired (S) absolute configuration at the 3-position of the butanoic acid chain. strath.ac.uk This approach has been instrumental in creating libraries of 3-aryl(pyrrolidin-1-yl)butanoic acids for further investigation. strath.ac.uk

Furthermore, related pyrrolidine (B122466) carboxylic acid derivatives are synthesized via organocatalytic enantioselective Michael addition reactions. rsc.orgrsc.org These methods provide access to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating the versatility of the pyrrolidine ring system in asymmetric synthesis. rsc.orgrsc.org The resulting structures serve as advanced intermediates, which can be further modified to produce a wide range of functionalized compounds. beilstein-journals.org For instance, 1,5-dihydro-2H-pyrrol-2-ones, which share a core structural element, are recognized as important building blocks for creating diverse molecular architectures in medicinal chemistry. beilstein-journals.org

Role as Chemical Scaffolds for Investigating Molecular Interactions

The pyrrolidine butanoic acid structure serves as an excellent chemical scaffold—a core molecular framework upon which various functional groups can be systematically attached. This modularity allows researchers to probe the requirements for specific molecular interactions with biological targets.

By modifying substituents on both the pyrrolidine ring and the butanoic acid backbone, scientists can fine-tune the steric and electronic properties of the molecule. This systematic modification is key to understanding structure-activity relationships (SAR). For example, a pyrrolidine pentamine scaffold has been identified through combinatorial library screening as a promising framework for developing inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance. nih.gov In this context, the pyrrolidine core acts as a rigid anchor, positioning appended functional groups in the correct orientation to interact with the enzyme's active site. nih.gov

Similarly, the pyrrolidine moiety has been appended to larger macromolecular scaffolds, such as calix researchgate.netarenes, to investigate antimicrobial properties. researchgate.net The SAR study of the resulting conjugate revealed that the antimicrobial activity was likely due to the pyrrolidine substituents on the phenyl rings of the calixarene, highlighting the role of the pyrrolidine unit in mediating these biological effects. researchgate.net

Studies of Molecular Interactions with Integrin Receptor Systems, focusing on Affinity and Selectivity Profiles

A significant area of research for this compound derivatives has been their development as antagonists for integrin receptors. Integrins are a family of cell surface receptors crucial for cell-matrix and cell-cell interactions, and their dysregulation is implicated in diseases like fibrosis and cancer. The butanoic acid's carboxyl group is a key feature, as it mimics the acidic residue (like the aspartate in the RGD motif) that coordinates to a divalent metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin beta subunit, a critical step in ligand binding. nih.gov

Derivatives of this compound have been identified as highly potent and selective inhibitors of the αvβ6 integrin. strath.ac.uk One lead compound, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, demonstrated exceptionally high affinity for the αvβ6 integrin, with a pKi value of 11 and a long dissociation half-life of 7 hours. strath.ac.uk Further optimization led to a quaternary ammonium (B1175870) betaine (B1666868) derivative that also showed exceptional potency and selectivity for the αvβ6 integrin receptor. nih.gov

A key goal in the development of integrin-targeting therapeutics is achieving selectivity for a specific integrin subtype to minimize off-target effects. Derivatives of this compound have shown remarkable success in this regard.

During development, libraries of these compounds, featuring various aryl substituents, were screened in cell adhesion assays against a panel of integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8. strath.ac.uk While many analogs were tested, a significant number were identified with high affinity and, crucially, high selectivity for the αvβ6 integrin. strath.ac.uk For instance, a quaternized pyrrolidine betaine derivative displayed selectivity of 1.4 to over 3 logs (a factor of 25 to over 1000) for αvβ6 compared to other αv integrins. nih.gov This high degree of specificity underscores the scaffold's suitability for creating finely tuned receptor antagonists.

Table 1: Integrin Binding Affinity of a Lead this compound Derivative This table is interactive. You can sort and filter the data.

| Integrin Subtype | Binding Affinity (pKi) | Selectivity Profile |

|---|---|---|

| αvβ6 | 11 | Very High |

| αvβ1 | Lower Affinity | Selective over this subtype |

| αvβ3 | Lower Affinity | Selective over this subtype |

| αvβ5 | Lower Affinity | Selective over this subtype |

| αvβ8 | Lower Affinity | Selective over this subtype |

Data sourced from a study on 3-aryl(pyrrolidin-1-yl)butanoic acids. strath.ac.uk

The high affinity and selectivity of these compounds are rationalized through molecular modeling and binding mode analysis. nih.gov The interaction is anchored by the butanoic acid's carboxylate group, which chelates the metal ion within the β-subunit's MIDAS, a characteristic interaction for integrin ligands. nih.gov

Molecular docking studies of a highly selective quaternary ammonium derivative into the αvβ6 receptor have provided insights into the binding mechanism. nih.gov These models show how the specific arrangement of substituents on the pyrrolidine and aryl rings engages with distinct pockets and residues within the receptor's binding site. The stereochemistry of the compound is critical; for example, the (S) configuration at the 3-position of the butanoic acid chain, achieved through asymmetric synthesis, is essential for optimal orientation within the binding pocket. strath.ac.uk The combination of the key carboxylate interaction and these supplementary hydrophobic and hydrogen-bonding interactions with the receptor surface explains the high observed potency and selectivity. nih.gov

Exploration of Related Derivatives as Enzyme Inhibitors or Receptor Agonists/Antagonists in Biochemical Research

Beyond integrin antagonism, derivatives built upon the pyrrolidine scaffold are actively explored as modulators of other biological targets, including enzymes. The structural features of the pyrrolidine ring allow it to serve as a versatile platform for designing inhibitors that can target enzyme active sites with high specificity.

A significant example is the development of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. nih.gov This enzyme is a primary cause of resistance to aminoglycoside antibiotics in Gram-negative pathogens. nih.gov Through the use of mixture-based combinatorial libraries, a pyrrolidine pentamine scaffold was identified that, when appropriately functionalized at five distinct positions, effectively inhibits the enzyme. nih.gov Structure-activity relationship studies revealed that modifications to the functionalities and stereochemistry have significant effects on inhibitory properties, demonstrating the scaffold's tunability for potent enzyme inhibition. nih.gov

In addition to enzyme inhibition, related pyrrolidinone structures have been investigated for a range of pharmacological effects, including anti-inflammatory and antiviral activities, which imply interactions with various other receptors or enzymes. beilstein-journals.org

Investigations into Antimicrobial Activity of Pyrrolidine-Butanoic Acid Conjugates

The pyrrolidine motif is a component of several natural and synthetic compounds with notable antimicrobial properties. This has spurred investigations into new conjugates incorporating this scaffold to combat microbial infections.

Research into a calix researchgate.netarene molecule functionalized with pyrrolidine groups at its upper rim (CAP3) has demonstrated significant antibacterial and antifungal activity. researchgate.net The antimicrobial efficacy of this conjugate was evaluated against a panel of microbes using the Kirby-Bauer well agar (B569324) diffusion method. researchgate.net The compound showed excellent antifungal action against Aspergillus niger and antibacterial action against Streptococcus viridans, with minimum inhibitory concentration (MIC) values of 0.58 mg/mL and 1.17 mg/mL, respectively. researchgate.net Structure-activity relationship analysis suggested that the pyrrolidine substituents were key contributors to the observed antimicrobial effects. researchgate.net

Furthermore, the natural product Pyrrocidine A, which contains a 3-pyrrolin-2-one substructure, is known to be a potent agent against Gram-positive bacteria. beilstein-journals.org This has inspired the synthesis of other synthetic 1,5-dihydro-2H-pyrrol-2-one derivatives that have also shown proven activity against bacteria. beilstein-journals.org

Table 2: Antimicrobial Activity of a Pyrrolidine-Calix researchgate.netarene Conjugate (CAP3) This table is interactive. You can sort and filter the data.

| Microbial Strain | Type | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 1.17 - 2.34 |

| Staphylococcus aureus | Gram-positive Bacteria | 1.17 - 2.34 |

| Streptococcus viridans | Gram-positive Bacteria | 1.17 |

| Candida albicans | Fungus | 0.58 - 2.34 |

| Aspergillus niger | Fungus | 0.58 |

| Aspergillus flavus | Fungus | 0.58 - 2.34 |

Data from a study on calix researchgate.netarene appended with pyrrolidine. researchgate.net

Emerging Research and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of pyrrolidine-containing compounds, including structures related to 3-(Pyrrolidin-1-yl)butanoic acid, is continuously evolving to improve efficiency, stereoselectivity, and environmental sustainability. nih.govnih.gov Traditional methods are often being supplanted by innovative strategies that offer higher yields, shorter reaction times, and milder conditions.

One major area of advancement is the development of stereoselective synthesis methods, which are crucial for producing specific, optically pure isomers, as biological activity is often dependent on stereochemistry. nih.gov These methods can be broadly categorized based on the starting material: functionalization of an existing chiral pyrrolidine (B122466) ring (often derived from proline or 4-hydroxyproline) or the cyclization of acyclic precursors. nih.gov For instance, enantioselective approaches have been successfully used to synthesize precursors for various drugs. nih.gov

Modern synthetic techniques are also being employed to enhance efficiency. These include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly increase the efficiency of pyrrolidine synthesis, aligning with the principles of green chemistry. nih.gov

Ultrasound-Promoted Synthesis: The use of ultrasound irradiation has been reported for the one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones. This method features a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org

Catalytic Methods: Novel catalysts are being developed to facilitate pyrrolidine ring formation. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines with high regioselectivity. organic-chemistry.org Similarly, iridium-catalyzed processes enable the synthesis of N-heterocycles from diols and primary amines. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are highly valued in medicinal and combinatorial chemistry for their ability to generate complex molecules in a single step, which is particularly useful for creating libraries of pyrrolidinone derivatives. rsc.org

These advanced methodologies represent a significant step forward in producing this compound and its analogues in a more efficient and sustainable manner.

| Synthetic Method | Key Features | Reference |

| Stereoselective Synthesis | Production of specific, optically pure isomers from cyclic or acyclic precursors. | nih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Increased synthetic efficiency and alignment with green chemistry principles. | nih.gov |

| Ultrasound-Promoted Synthesis | Fast, clean, and high-yield one-pot synthesis of pyrrolidinone derivatives. | rsc.org |

| Copper-Catalyzed Intramolecular Amination | Mild and regioselective formation of pyrrolidines via C-H activation. | organic-chemistry.org |

| Iridium-Catalyzed Annulation | Direct synthesis of chiral N-heterocycles from diols and amines. | organic-chemistry.org |

| Multicomponent Reactions (MCRs) | Efficient one-pot synthesis of complex heterocyclic compounds. | rsc.org |

Expansion of Derivatization Strategies for Chemical Library Generation

To explore the full potential of the this compound scaffold, researchers are focused on creating diverse chemical libraries through derivatization. This involves systematically modifying the core structure to investigate structure-activity relationships (SAR) and identify compounds with optimized biological activity. nih.govnih.gov

Derivatization strategies often target several key positions on the molecule:

The Carboxylic Acid Group: The butanoic acid moiety can be converted into a variety of functional groups, such as esters, amides, or hydroxamic acids, to alter the molecule's polarity, hydrogen bonding capacity, and potential interactions with biological targets. nih.gov

The Pyrrolidine Ring: Substituents can be introduced onto the pyrrolidine ring itself. For example, the synthesis of polyhydroxylated pyrrolidines has been a key strategy in developing treatments for metabolic diseases. nih.gov The position and stereochemistry of these substituents can drastically influence the compound's binding mode and biological effect. nih.gov

Hybrid Molecules: The core scaffold can be combined with other pharmacologically active fragments to create hybrid molecules with dual or enhanced activity. For example, pyrrolidine derivatives have been linked to benzofuroxan (B160326) moieties to create potent inhibitors of matrix metalloproteinases. nih.gov

The synthesis of these derivatives often employs robust reactions like 1,3-dipolar cycloadditions, which are a classic method for preparing five-membered heterocycles like pyrrolidine. nih.govresearchgate.net The generation of such libraries is essential for identifying lead compounds for a wide range of therapeutic areas, from anticancer to anti-HIV agents. nih.govnih.gov

| Derivative Class | Synthetic Strategy | Potential Application | Reference |

| Pyrrolidine-2,5-dione-acetamides | Reaction of succinic acid derivatives with aminoacetic acid. | Anticonvulsant activity. | nih.gov |

| Benzofuroxan-based pyrrolidine hydroxamates | Hybridization of pyrrolidine with benzofuroxan and hydroxamate groups. | Inhibition of matrix metalloproteinases (anticancer). | nih.gov |

| 3-(Pyrrolidin-1-yl)propionic acids | Synthesis from α,α-disubstituted-β-amino acids. | Anti-HIV activity (CCR5 antagonists). | nih.gov |

| Pyrrolidine-3-carboxylic acid derivatives | Asymmetric Michael addition of nitroalkanes to enoates. | Chiral building blocks. | rsc.orgrsc.org |

Application of Advanced Computational Methods for Predictive Studies

Advanced computational methods are becoming indispensable in the study of pyrrolidine derivatives, allowing for the prediction of their properties and biological activities before synthesis. These in silico studies save significant time and resources by guiding the design of more effective molecules. scispace.comresearchgate.net

Key computational techniques applied to pyrrolidine-based compounds include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are developed to correlate the structural features of a series of compounds with their biological activity. scispace.com For instance, QSAR models have been successfully created for spiro[pyrrolidin-3,2-oxindoles] to understand their inhibitory activity against the MDM2-p53 interaction, a key target in cancer therapy. scispace.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding mode and affinity. scispace.comresearchgate.net Docking studies on pyrrolidine derivatives have been used to understand their interactions with enzymes like cyclooxygenase (COX-1/COX-2) and matrix metalloproteinases (MMPs), elucidating the molecular basis for their anti-inflammatory and anticancer activities, respectively. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure, geometry, and reactivity of molecules. biointerfaceresearch.comresearchgate.net Studies on butanoic acid derivatives have employed DFT to optimize molecular geometries, analyze orbital energies (HOMO-LUMO), and calculate spectroscopic properties (NMR), which can be correlated with experimental data. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing information on the stability of the interaction and validating the results from molecular docking. scispace.com

These computational approaches allow researchers to design novel pyrrolidine derivatives with potentially enhanced activity and better pharmacokinetic profiles, streamlining the drug discovery process. scispace.com

Integration with High-Throughput Screening in Molecular Discovery Research

The chemical libraries generated from the derivatization of the this compound scaffold are prime candidates for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the swift identification of "hits."

The integration of library synthesis with HTS is a powerful paradigm in modern drug discovery. Pyrrolidine-based libraries have been screened for a multitude of biological activities, leading to the discovery of promising new agents:

Antifungal Agents: Novel series of 1,2,3-triazoles containing a pyrrolidine or piperidine (B6355638) ring have been synthesized and evaluated for their in vitro antifungal activity against various fungal strains, with some compounds showing potency comparable to existing drugs like miconazole. nih.govnih.gov

Anti-HIV Agents: A series of 3-(pyrrolidin-1-yl)propionic acid analogues were synthesized and found to possess high affinity for the CCR5 receptor, a critical co-receptor for HIV entry, demonstrating potent anti-HIV activity. nih.gov

Anticancer Agents: Pyrrolidine derivatives have been identified as antagonists of the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.gov Similarly, other derivatives have shown inhibitory activity against matrix metalloproteinases, which play a role in tumor invasion. nih.gov

Analgesic and Anti-inflammatory Agents: Newly synthesized pyrrolidine derivatives have been screened for their in vivo analgesic and anti-inflammatory effects, leading to the identification of lead compounds for the development of new NSAIDs. researchgate.net

The combination of efficient, diverse library synthesis (8.2), predictive computational studies (8.3), and rapid biological evaluation via HTS (8.4) creates a synergistic workflow. This integrated approach accelerates the journey from a basic chemical scaffold like this compound to the discovery of novel therapeutic candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.